Cas no 2137146-63-3 ((3R)-3-amino-3-(dichloro-1,3-thiazol-5-yl)propan-1-ol)

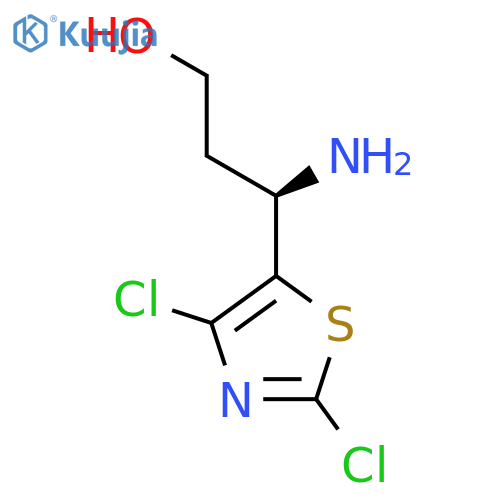

2137146-63-3 structure

商品名:(3R)-3-amino-3-(dichloro-1,3-thiazol-5-yl)propan-1-ol

(3R)-3-amino-3-(dichloro-1,3-thiazol-5-yl)propan-1-ol 化学的及び物理的性質

名前と識別子

-

- (3R)-3-amino-3-(dichloro-1,3-thiazol-5-yl)propan-1-ol

- EN300-1164992

- 2137146-63-3

-

- インチ: 1S/C6H8Cl2N2OS/c7-5-4(3(9)1-2-11)12-6(8)10-5/h3,11H,1-2,9H2/t3-/m1/s1

- InChIKey: SEOYHCRIVGYIFM-GSVOUGTGSA-N

- ほほえんだ: ClC1=C([C@@H](CCO)N)SC(=N1)Cl

計算された属性

- せいみつぶんしりょう: 225.9734394g/mol

- どういたいしつりょう: 225.9734394g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 12

- 回転可能化学結合数: 3

- 複雑さ: 152

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.5

- トポロジー分子極性表面積: 87.4Ų

(3R)-3-amino-3-(dichloro-1,3-thiazol-5-yl)propan-1-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1164992-10.0g |

(3R)-3-amino-3-(dichloro-1,3-thiazol-5-yl)propan-1-ol |

2137146-63-3 | 10g |

$6635.0 | 2023-05-23 | ||

| Enamine | EN300-1164992-2.5g |

(3R)-3-amino-3-(dichloro-1,3-thiazol-5-yl)propan-1-ol |

2137146-63-3 | 2.5g |

$3025.0 | 2023-05-23 | ||

| Enamine | EN300-1164992-5.0g |

(3R)-3-amino-3-(dichloro-1,3-thiazol-5-yl)propan-1-ol |

2137146-63-3 | 5g |

$4475.0 | 2023-05-23 | ||

| Enamine | EN300-1164992-2500mg |

(3R)-3-amino-3-(dichloro-1,3-thiazol-5-yl)propan-1-ol |

2137146-63-3 | 2500mg |

$3025.0 | 2023-10-03 | ||

| Enamine | EN300-1164992-10000mg |

(3R)-3-amino-3-(dichloro-1,3-thiazol-5-yl)propan-1-ol |

2137146-63-3 | 10000mg |

$6635.0 | 2023-10-03 | ||

| Enamine | EN300-1164992-0.1g |

(3R)-3-amino-3-(dichloro-1,3-thiazol-5-yl)propan-1-ol |

2137146-63-3 | 0.1g |

$1357.0 | 2023-05-23 | ||

| Enamine | EN300-1164992-0.05g |

(3R)-3-amino-3-(dichloro-1,3-thiazol-5-yl)propan-1-ol |

2137146-63-3 | 0.05g |

$1296.0 | 2023-05-23 | ||

| Enamine | EN300-1164992-50mg |

(3R)-3-amino-3-(dichloro-1,3-thiazol-5-yl)propan-1-ol |

2137146-63-3 | 50mg |

$1296.0 | 2023-10-03 | ||

| Enamine | EN300-1164992-100mg |

(3R)-3-amino-3-(dichloro-1,3-thiazol-5-yl)propan-1-ol |

2137146-63-3 | 100mg |

$1357.0 | 2023-10-03 | ||

| Enamine | EN300-1164992-1.0g |

(3R)-3-amino-3-(dichloro-1,3-thiazol-5-yl)propan-1-ol |

2137146-63-3 | 1g |

$1543.0 | 2023-05-23 |

(3R)-3-amino-3-(dichloro-1,3-thiazol-5-yl)propan-1-ol 関連文献

-

Alain Mayer,Adrian Häberli,Christian J. Leumann Org. Biomol. Chem., 2005,3, 1653-1658

-

4. Water

-

Zhanning Liu,Chenxi Liu,Qiang Li,Jun Chen,Xianran Xing Phys. Chem. Chem. Phys., 2017,19, 24436-24439

2137146-63-3 ((3R)-3-amino-3-(dichloro-1,3-thiazol-5-yl)propan-1-ol) 関連製品

- 2034293-05-3(1-cyclopentyl-3-(2-methoxyethyl)-1-{2-3-(trifluoromethyl)-1H-pyrazol-1-ylethyl}urea)

- 1226438-42-1(1-(4-chlorophenyl)-2-{[(4-fluorophenyl)methyl]sulfanyl}-5-(3-nitrophenyl)-1H-imidazole)

- 134441-61-5(tert-butyl (2R)-2-(hydroxymethyl)piperidine-1-carboxylate)

- 1368927-01-8(3-amino-2-(3,4-difluorophenyl)propan-1-ol)

- 2092798-12-2(4-(3,4-Difluorophenyl)-3,3-dimethylpyrrolidine)

- 1805438-07-6(6-(Aminomethyl)-4-(difluoromethyl)-3-methylpyridine-2-methanol)

- 1803570-15-1(methyl 2-4-(aminomethyl)oxan-4-ylacetate Hydrochloride)

- 850623-48-2(POTASSIUM (3-METHYLTHIOPHENYL)TRIFLUOROBORATE)

- 2137843-12-8(Cyclohexanesulfonamide, N,3,4-trimethyl-)

- 2248276-77-7(rac-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (4R,6R)-2-oxo-6-phenylpiperidine-4-carboxylate)

推奨される供給者

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬